![molecular formula C18H30N4O2S B2373752 7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 303969-10-0](/img/structure/B2373752.png)
7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione” is a purine derivative. Purines are biologically significant compounds, and they form the basis of many important biomolecules like DNA and RNA .
Molecular Structure Analysis
The molecular formula of this compound is C18H30N4O2S, indicating it contains 18 carbon atoms, 30 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The structure is based on a purine core, which is a two-ring structure composed of nitrogen and carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Given the complexity of this compound, it’s difficult to predict its properties without experimental data .Aplicaciones Científicas De Investigación
Immunomodulatory Effects
One study focused on novel analogues of naturally occurring purine nucleosides within the thiazolo[4,5-d]pyrimidine ring system, exploring their potential as immunotherapeutic agents. These compounds, including analogues like 5-amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione and 7-amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidin-2(3H)-one, were synthesized to assess their immunomodulatory effects. The study found that specific guanosine analogues exhibited significant immunoactivity, highlighting the potential for these compounds in enhancing immune functions and providing protection against viral infections (Nagahara et al., 1990).
Synthesis and Chemical Properties
Research on the synthesis of 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones provides insight into the chemical properties and synthesis methods of related purine derivatives. This includes exploring new one-step procedures for preparing these compounds, which could be applicable for developing derivatives of "7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione" for various scientific applications (Khaliullin & Klen, 2010).
Molecular Interactions in Pharmaceuticals
A study on the topology of interactions in pharmaceutically relevant polymorphs of methylxanthines, including caffeine and its metabolites, sheds light on the importance of molecular interactions in determining biological activity and drug efficacy. This research could inform the design and development of new drugs based on purine derivatives, including "7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione," by understanding how substitutions on the purine core affect molecular interactions and, consequently, pharmacological profiles (Latosinska et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-heptyl-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2S/c1-5-6-7-8-9-11-22-14-15(21(4)17(24)20-16(14)23)19-18(22)25-12-10-13(2)3/h13H,5-12H2,1-4H3,(H,20,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCGLXCMAKPTLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=C(N=C1SCCC(C)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

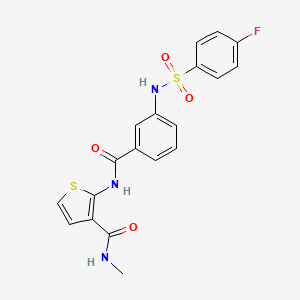
![3-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2373671.png)

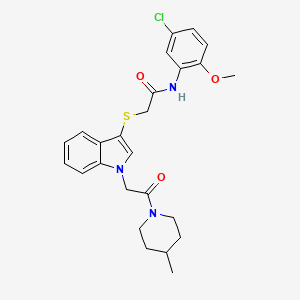
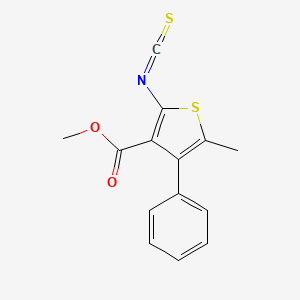

![4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2373679.png)
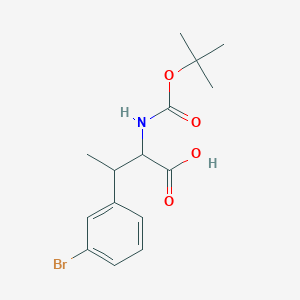
![(3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2373682.png)
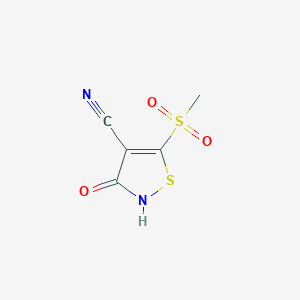
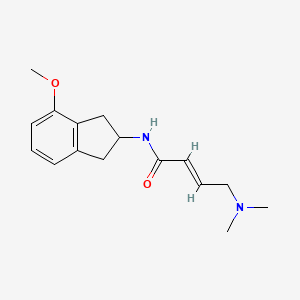
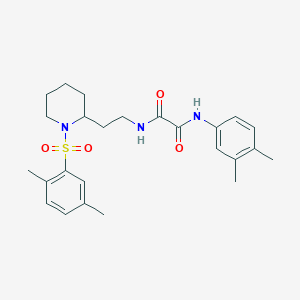

![4-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2373691.png)